Arp-100 (CAS: 704888-90-4) is a potent, non-covalent biphenylsulfonamide-based inhibitor that selectively targets Matrix Metalloproteinase-2 (MMP-2) [1]. Unlike first-generation hydroxamate inhibitors that indiscriminately chelate the catalytic zinc ion across the entire metalloproteinase family, Arp-100 exploits the specific structural topology of the MMP-2 active site. With a baseline IC50 of 12 nM for MMP-2 and minimal activity against MMP-1, MMP-3, and MMP-7, it serves as a precise procurement option for laboratories and pharmaceutical developers requiring strict isolation of Gelatinase A pathways in oncology, angiogenesis, and tissue remodeling models[1].
Substituting Arp-100 with generic, broad-spectrum MMP inhibitors like GM6001 (Ilomastat) or Batimastat fundamentally compromises experimental integrity and in vivo safety. Pan-inhibitors block multiple matrix metalloproteinases simultaneously, including MMP-1, MMP-3, and MMP-9, making it impossible to isolate the specific biological contribution of MMP-2 . More critically for procurement and preclinical translation, the indiscriminate inhibition of MMP-1 by generic hydroxamates is strongly linked to the development of musculoskeletal syndrome (MSS)—a severe dose-limiting toxicity characterized by joint stiffening and tendon fibrosis in animal models [1]. Procuring the highly selective Arp-100 circumvents this off-target toxicity, ensuring cleaner target validation and more reproducible downstream assays.
Arp-100 demonstrates an IC50 of 12 nM for MMP-2 while remaining virtually inactive against MMP-1 (IC50 > 50,000 nM), achieving a selectivity ratio of over 4,100-fold[1]. In contrast, the broad-spectrum comparator Batimastat shows near-equivalent potency for both targets (MMP-2 IC50 = 4 nM; MMP-1 IC50 = 3 nM).
| Evidence Dimension | IC50 for MMP-1 vs MMP-2 |
| Target Compound Data | MMP-2 IC50 = 12 nM; MMP-1 IC50 > 50,000 nM |
| Comparator Or Baseline | Batimastat (MMP-2 IC50 = 4 nM; MMP-1 IC50 = 3 nM) |
| Quantified Difference | >4000-fold improvement in MMP-1 exclusion |
| Conditions | In vitro enzymatic inhibition assays |
Eliminating MMP-1 inhibition prevents confounding musculoskeletal syndrome (MSS) toxicity in preclinical animal models, ensuring cleaner target validation.
While many inhibitors target both Gelatinase A (MMP-2) and Gelatinase B (MMP-9) equally, Arp-100 provides a ~17-fold selectivity window (MMP-2 IC50 = 12 nM vs. MMP-9 IC50 = 200 nM) [1]. Pan-inhibitors like GM6001 show no such separation, actually favoring MMP-9 slightly (MMP-2 Ki = 0.5 nM vs. MMP-9 Ki = 0.2 nM) .
| Evidence Dimension | MMP-2 vs MMP-9 Inhibition |
| Target Compound Data | ~17-fold selectivity for MMP-2 (12 nM) over MMP-9 (200 nM) |
| Comparator Or Baseline | GM6001 (0.5 nM vs 0.2 nM, favoring MMP-9) |
| Quantified Difference | Arp-100 strongly favors MMP-2, whereas GM6001 lacks gelatinase differentiation. |
| Conditions | Biochemical profiling |
Enables researchers to isolate MMP-2-driven pathways in tumor invasion without simultaneously blocking MMP-9, which is critical for precise mechanism-of-action studies.
Arp-100 achieves its selectivity through a rigid biphenyl group at the P10 position that specifically interacts with the S1' pocket of MMP-2 [1]. Because the MMP-1 S10 pocket cannot accommodate this rigid extension, Arp-100 loses binding affinity for MMP-1, unlike standard hydroxamic acids that non-selectively chelate the catalytic zinc [1].
| Evidence Dimension | Structural binding mechanism |
| Target Compound Data | Biphenyl group selectively binds MMP-2 S1' pocket |
| Comparator Or Baseline | Standard hydroxamates (rely solely on non-selective zinc chelation) |
| Quantified Difference | Loss of interaction with Ala182 and Leu181 in MMP-1 |
| Conditions | In silico molecular docking and structural analysis |
Provides a structurally validated, predictable binding mode that ensures reproducible selectivity across different assay formats.
The biochemical selectivity of Arp-100 translates directly to functional efficacy in 3D matrices. At a concentration of 50 nM, Arp-100 significantly suppresses the invasive behavior of HT1080 fibrosarcoma cells—which overexpress both MMP-2 and MMP-9—in Matrigel invasion assays [1].
| Evidence Dimension | Cellular invasion suppression |
| Target Compound Data | Significant reduction in invasive elongations at 50 nM |
| Comparator Or Baseline | Vehicle control |
| Quantified Difference | Effective blockade of invasion at nanomolar concentrations |
| Conditions | In vitro Matrigel invasion model using HT1080 cellular lines |
Confirms that the compound is highly cell-permeable and functionally active in standard extracellular matrix models, making it an immediate fit for oncology workflows.
Arp-100 is a highly targeted procurement choice for isolating MMP-2's specific role in tumor angiogenesis and metastatic dispersion. By maintaining >4000-fold selectivity against MMP-1, it prevents the confounding off-target musculoskeletal toxicity (MSS) that typically limits the use of broad-spectrum pan-MMP inhibitors in vivo [1].
Due to its validated performance in suppressing HT1080 fibrosarcoma cell elongation at 50 nM, Arp-100 serves as a highly reliable positive control or selective probe for Matrigel-based invasion assays, ensuring reproducible results in cellular oncology workflows [1].
In models of ischemia/reperfusion injury and sarcomere degeneration, Arp-100 allows researchers to determine the specific contribution of MMP-2 without the broad gelatinase and collagenase blockade caused by generic inhibitors, providing crucial mechanistic clarity for cardioprotective drug development [2].